molecular formula C15H26NP B14287761 Pyridine, 2-[2-(dibutylphosphino)ethyl]- CAS No. 120517-35-3

Pyridine, 2-[2-(dibutylphosphino)ethyl]-

Cat. No.: B14287761
CAS No.: 120517-35-3
M. Wt: 251.35 g/mol
InChI Key: VYUUEIXTQSKYLS-UHFFFAOYSA-N
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Description

Pyridine, 2-[2-(dibutylphosphino)ethyl]-: is a heterocyclic compound with the molecular formula C15H26NP and a molecular weight of 251.35 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a dibutylphosphinoethyl group, making it a valuable ligand in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[2-(dibutylphosphino)ethyl]- typically involves the reaction of 2-bromoethylpyridine with dibutylphosphine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-[2-(dibutylphosphino)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkyl halides are employed for substitution reactions.

Major Products:

Scientific Research Applications

Pyridine, 2-[2-(dibutylphosphino)ethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2-[2-(dibutylphosphino)ethyl]- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved are typically related to catalytic processes .

Comparison with Similar Compounds

Similar Compounds:

  • Pyridine, 2-ethyl-
  • Pyridine, 2-(diphenylphosphino)ethyl-
  • Pyridine, 2-(dimethylphosphino)ethyl-

Comparison: Pyridine, 2-[2-(dibutylphosphino)ethyl]- is unique due to its dibutylphosphino group, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly effective in specific catalytic applications where other ligands may not perform as well .

Properties

120517-35-3

Molecular Formula

C15H26NP

Molecular Weight

251.35 g/mol

IUPAC Name

dibutyl(2-pyridin-2-ylethyl)phosphane

InChI

InChI=1S/C15H26NP/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3

InChI Key

VYUUEIXTQSKYLS-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)CCC1=CC=CC=N1

Origin of Product

United States

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